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Compound of Interest

Compound Name:
3-(2-chlorophenoxy)propanoic

acid

Cat. No.: B181877 Get Quote

Spectroscopic and Synthetic Profile of 3-(2-
chlorophenoxy)propanoic acid
A Comprehensive Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic properties and a reliable

synthetic route for 3-(2-chlorophenoxy)propanoic acid (CAS No. 7170-45-8). This document

is intended for researchers, scientists, and professionals in drug development and related fields

who require in-depth information on this compound. While experimental spectroscopic data is

not readily available in public databases, this guide presents predicted data based on

established principles of spectroscopy, alongside a detailed experimental protocol for its

synthesis via the Williamson ether synthesis.

Spectroscopic Data
Due to the limited availability of public experimental spectra for 3-(2-
chlorophenoxy)propanoic acid, the following tables summarize the predicted spectroscopic

data. These predictions are based on the analysis of its chemical structure and comparison

with similar compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.40 dd 1H Ar-H

~7.20 td 1H Ar-H

~6.95 td 1H Ar-H

~6.85 dd 1H Ar-H

~4.30 t 2H -O-CH₂-

~2.90 t 2H -CH₂-COOH

~11.0 br s 1H -COOH

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm) Assignment

~178 C=O

~153 Ar-C-O

~130 Ar-C

~127 Ar-C-Cl

~122 Ar-C

~121 Ar-C

~113 Ar-C

~66 -O-CH₂-

~34 -CH₂-COOH

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~1710 Strong C=O stretch (Carboxylic Acid)

~1240 Strong C-O stretch (Aryl Ether)

~1100 Strong C-O stretch (Carboxylic Acid)

~750 Strong C-Cl stretch

Predicted Mass Spectrometry Data
m/z Interpretation

200/202
[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

128/130 Fragment ion: [ClC₆H₄O]⁺

73 Fragment ion: [CH₂CH₂COOH]⁺

Experimental Protocol: Synthesis of 3-(2-
chlorophenoxy)propanoic acid
The synthesis of 3-(2-chlorophenoxy)propanoic acid can be readily achieved via the

Williamson ether synthesis. This method involves the reaction of 2-chlorophenol with a 3-

halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence

of a base.

Materials
2-chlorophenol

3-chloropropanoic acid

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Water (distilled or deionized)
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Hydrochloric acid (HCl), concentrated

Diethyl ether or other suitable organic solvent for extraction

Anhydrous sodium sulfate or magnesium sulfate

Procedure
Deprotonation of 2-chlorophenol: In a round-bottom flask equipped with a magnetic stirrer

and a reflux condenser, dissolve a known amount of sodium hydroxide in water. To this

solution, add an equimolar amount of 2-chlorophenol. Stir the mixture at room temperature

until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxide

salt.

Nucleophilic Substitution: To the solution of sodium 2-chlorophenoxide, add an equimolar

amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain the reflux

for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is

approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid,

which may precipitate out of the solution.

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer

with three portions of diethyl ether. Combine the organic extracts.

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution)

to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous

sodium sulfate or magnesium sulfate.

Isolation of Product: Filter off the drying agent. Remove the solvent from the filtrate by rotary

evaporation to yield the crude 3-(2-chlorophenoxy)propanoic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as water or an ethanol/water mixture, to afford the pure 3-(2-
chlorophenoxy)propanoic acid.
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Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-(2-
chlorophenoxy)propanoic acid via the Williamson ether synthesis.

Synthesis of 3-(2-chlorophenoxy)propanoic acid

Starting Materials:
- 2-chlorophenol

- 3-chloropropanoic acid
- Base (e.g., NaOH)

Step 1: Deprotonation
Formation of Sodium 2-chlorophenoxide

Add base Step 2: SN2 Reaction
Nucleophilic attack on 3-chloropropanoic acid

Add 3-chloropropanoic acid
& Heat Step 3: Acidic Work-up

Protonation of the carboxylate
Cool & Acidify Step 4: Extraction

Separation with organic solvent
Step 5: Purification

Recrystallization
Final Product:

3-(2-chlorophenoxy)propanoic acid

Click to download full resolution via product page

Caption: Experimental workflow for the Williamson ether synthesis.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-
chlorophenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181877#spectroscopic-data-nmr-ir-mass-spec-of-3-
2-chlorophenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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